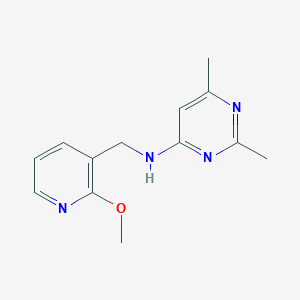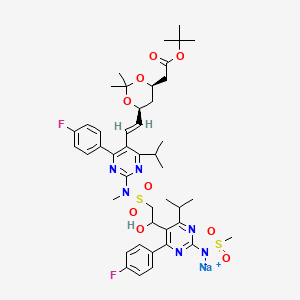
Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: In biological research, it may be used to study cellular processes and molecular interactions.
Medicine: In medicine, the compound could be investigated for its potential therapeutic effects, such as targeting specific diseases or conditions.
Industry: In industrial applications, it may be used in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrimidine derivatives and sulfonamide-containing molecules.
Uniqueness: The uniqueness of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide lies in its specific structure, which may confer unique properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C44H55F2N6NaO9S2 |
|---|---|
Molecular Weight |
937.1 g/mol |
IUPAC Name |
sodium;[5-[2-[[5-[(E)-2-[(4S,6R)-2,2-dimethyl-6-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-dioxan-4-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-methylsulfamoyl]-1-hydroxyethyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-methylsulfonylazanide |
InChI |
InChI=1S/C44H55F2N6O9S2.Na/c1-25(2)37-33(21-20-31-22-32(60-44(8,9)59-31)23-35(54)61-43(5,6)7)39(27-12-16-29(45)17-13-27)50-42(49-37)52(10)63(57,58)24-34(53)36-38(26(3)4)47-41(51-62(11,55)56)48-40(36)28-14-18-30(46)19-15-28;/h12-21,25-26,31-32,34,53H,22-24H2,1-11H3;/q-1;+1/b21-20+;/t31-,32-,34?;/m1./s1 |
InChI Key |
NERNQDWJZBKYBW-BFNIFTNYSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C4=C(N=C(N=C4C(C)C)[N-]S(=O)(=O)C)C5=CC=C(C=C5)F)O.[Na+] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C4=C(N=C(N=C4C(C)C)[N-]S(=O)(=O)C)C5=CC=C(C=C5)F)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


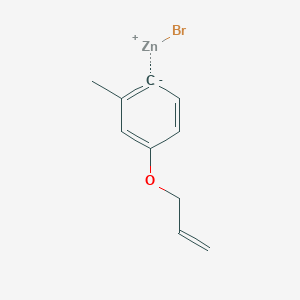
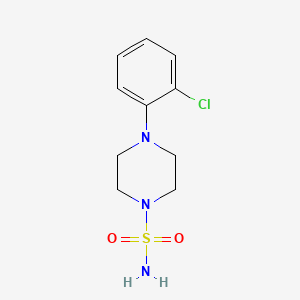
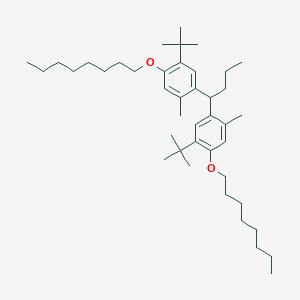
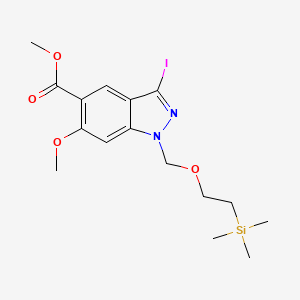

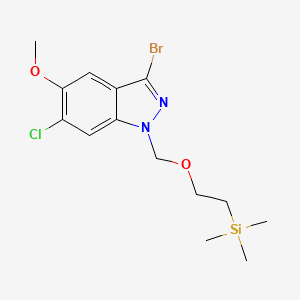

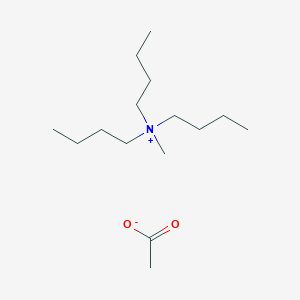
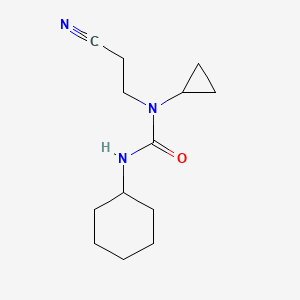
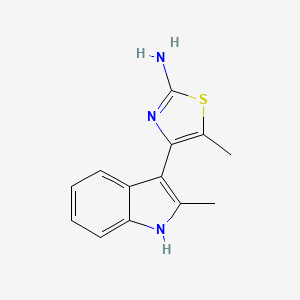
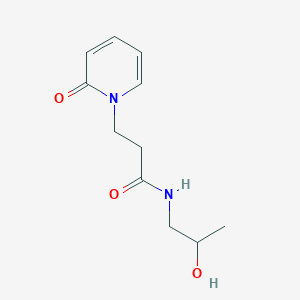
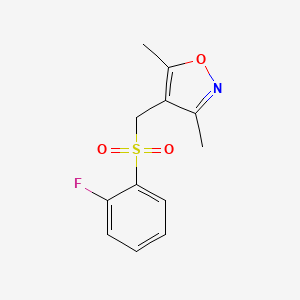
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
